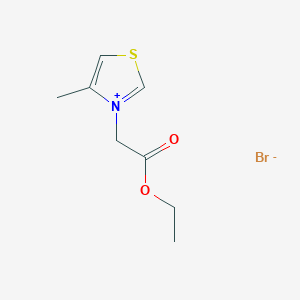![molecular formula C19H16Br8O2 B14632398 1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] CAS No. 52871-10-0](/img/structure/B14632398.png)
1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] is a brominated organic compound. It is characterized by its complex structure, which includes multiple bromine atoms and ether linkages. This compound is often used in various industrial applications due to its flame-retardant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] typically involves the bromination of precursor compounds. One common method includes the reaction of bisphenol A with bromine in the presence of a solvent like methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the continuous addition of bromine to the reaction mixture, followed by purification steps to isolate the desired product. The final product is then subjected to quality control tests to ensure its purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of brominated derivatives, while oxidation and reduction reactions can produce different oxygenated or hydrogenated compounds.
Applications De Recherche Scientifique
1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a flame retardant.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of flame-retardant materials, including plastics and textiles.
Mécanisme D'action
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] primarily involves its ability to interfere with combustion processes. The bromine atoms in the compound release bromine radicals when exposed to heat, which then react with free radicals in the flame, effectively quenching the combustion process. This makes it an effective flame retardant.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with a similar structure but different functional groups.
1,1’-(Isopropylidene)bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene]: A compound with similar brominated phenyl groups but different ether linkages.
Uniqueness
1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] is unique due to its specific arrangement of bromine atoms and ether linkages, which confer distinct flame-retardant properties. Its ability to release bromine radicals efficiently makes it particularly effective in various industrial applications.
Propriétés
Numéro CAS |
52871-10-0 |
|---|---|
Formule moléculaire |
C19H16Br8O2 |
Poids moléculaire |
915.6 g/mol |
Nom IUPAC |
1,3-dibromo-5-[2-[3,5-dibromo-4-(2,2-dibromoethoxy)phenyl]propan-2-yl]-2-(2,2-dibromoethoxy)benzene |
InChI |
InChI=1S/C19H16Br8O2/c1-19(2,9-3-11(20)17(12(21)4-9)28-7-15(24)25)10-5-13(22)18(14(23)6-10)29-8-16(26)27/h3-6,15-16H,7-8H2,1-2H3 |
Clé InChI |
MOIICKRHCZSHLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(Br)Br)Br)C2=CC(=C(C(=C2)Br)OCC(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
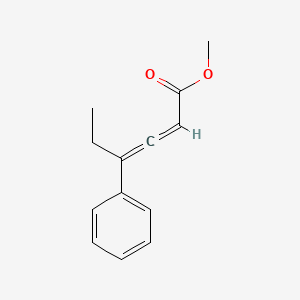
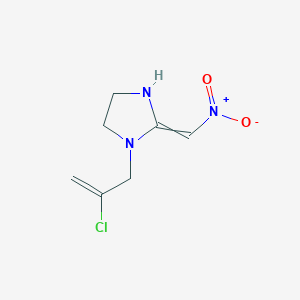
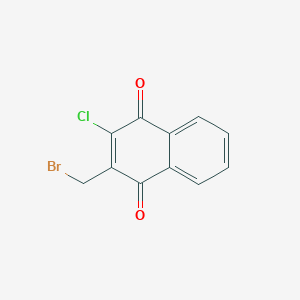
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)

oxophosphanium](/img/structure/B14632362.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
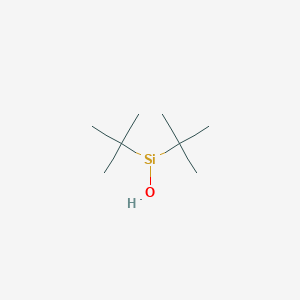
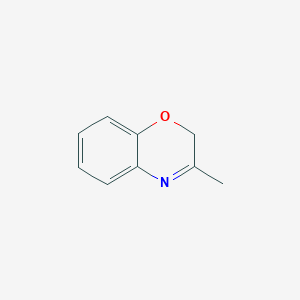
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)

